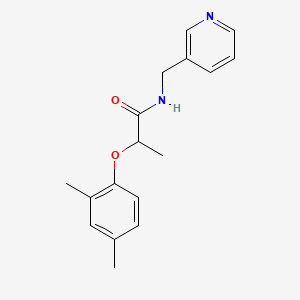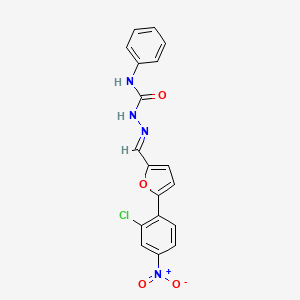
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acrylamide derivatives, including compounds similar to 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, often involves diastereoselective synthesis techniques. For instance, a study by Bondock et al. (2014) demonstrates the selective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides through a one-pot reaction, highlighting the complexity and precision needed in synthesizing such compounds (Bondock et al., 2014).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallographic studies, such as those conducted by Bondock et al., provide detailed insights into the stereochemistry and structural confirmations of these compounds, which are essential for their functional analysis and application in various fields (Bondock et al., 2014).
Chemical Reactions and Properties
Acrylamide derivatives exhibit a range of chemical reactions and properties, often influenced by their molecular structure. The study of their chemical behavior, such as the effect of stacking mode on their properties, as explored by Song et al. (2015), provides valuable information on how these compounds interact under different conditions and how their properties can be harnessed for specific applications (Song et al., 2015).
Physical Properties Analysis
The physical properties of acrylamide derivatives, including their crystalline structure, thermal properties, and solubility, are essential for their application in various scientific fields. Studies such as those by Gupta et al. (2013) on the synthesis and crystal growth of related compounds provide insights into the physical characteristics that define these compounds' utility and limitations (Gupta et al., 2013).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, including reactivity, stability, and interaction with other chemical entities, are crucial for their application in various domains. Understanding these properties requires detailed studies, such as those on the synthesis and antiviral bioactivities of related compounds, which explore the potential applications and limitations of these chemicals (Yang et al., 2010).
科学的研究の応用
Corrosion Inhibition
Research has highlighted the effectiveness of acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, as corrosion inhibitors for copper in nitric acid solutions. These compounds have been characterized through various spectroscopic methods and demonstrated mixed-type inhibitor properties, with maximum efficiencies up to 86.1%. Theoretical and experimental comparisons suggest chemical adsorption behavior following the Langmuir isotherm model (Ahmed Abu-Rayyan et al., 2022).
Optoelectronic Properties
The optoelectronic and thermodynamic properties of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a related compound, have been thoroughly studied. This research utilized various computational methods to analyze its structural, optoelectronic, and thermodynamic characteristics, finding the compound to be a promising candidate for nonlinear optical materials due to its significant dipole moment, polarizability, and hyperpolarizability (C. Fonkem et al., 2019).
Photoprotective Agent
A novel heterocyclic compound, designed through molecular hybridization and incorporating a structure similar to 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, demonstrated promising results as a sunscreen. This compound, synthesized via a green chemistry approach, exhibited high thermal stability, low degradation under sunlight, and significant photoprotective effects without inducing cytotoxicity in vitro or acute oral systemic toxicity in mice, suggesting its potential for sunscreen product development (D. C. Vinhal et al., 2016).
Herbicidal Activity
Compounds structurally related to 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide have shown significant herbicidal activity. Specifically, derivatives with a 2-chlorothiazol-5-yl group displayed promising inhibitory effects on PSII electron transport, with certain analogs demonstrating superior herbicidal performance at low application rates. This suggests the potential of cyanoacrylate derivatives in developing novel herbicide formulations (Qingmin Wang et al., 2004).
特性
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-16-9-11(2-7-15(16)21)8-12(10-18)17(22)19-13-3-5-14(20)6-4-13/h2-9,20-21H,1H3,(H,19,22)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMIGYKAOSBQJF-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)
![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)


![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)


![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)
![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)
